

crystal structure and properties of K₃AlF₆

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Compound of Interest

Compound Name: *aluminum;tripotassium;hexafluoride*

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An In-depth Technical Guide to the Crystal Structure and Properties of Potassium Hexafluoroaluminate (K₃AlF₆)

Introduction

Potassium hexafluoroaluminate (K₃AlF₆), also known as potassium cryolite, is an inorganic compound of significant interest in various industrial applications, including as a flux in aluminum smelting and in the manufacturing of glass and ceramics.[1][2][3] This guide provides a comprehensive overview of its crystal structure, physicochemical properties, and the experimental methodologies used for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure

At ambient conditions, potassium hexafluoroaluminate typically crystallizes in a cubic system, which transitions to a tetragonal system at lower temperatures.[3][4] The high-temperature cubic polymorph is of primary interest for many of its applications.

The cubic phase of K₃AlF₆ belongs to the space group Fm-3m (No. 225).[4] The structure is characterized by isolated [AlF₆]³⁻ octahedra, with potassium ions occupying the interstitial sites.

Crystallographic Data for Cubic K₃AlF₆

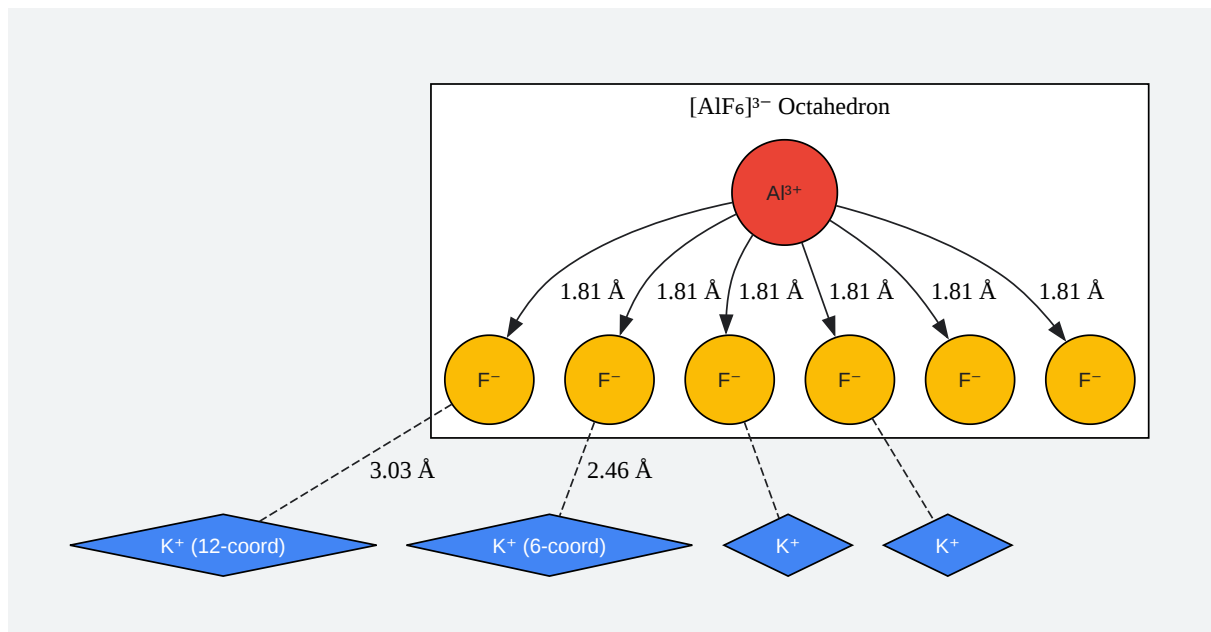
Parameter	Value
Crystal System	Cubic
Space Group	Fm-3m
Lattice Parameter (a)	8.53 Å ^[4]
Cell Volume	620.21 Å ³ ^[4]

Atomic Positions and Coordination

The ionic arrangement within the cubic unit cell is as follows:

- Aluminum (Al³⁺): Occupies the 4b Wyckoff position (0, 0, 1/2). Each Al³⁺ ion is octahedrally coordinated to six F⁻ ions, forming [AlF₆]³⁻ octahedra with Al-F bond lengths of 1.81 Å.^[4]
- Potassium (K⁺): There are two distinct sites for potassium ions.
 - One set occupies the 4a Wyckoff position (0, 0, 0) and is coordinated to twelve F⁻ ions in a cuboctahedral geometry, with K-F bond lengths of 3.03 Å.^[4]
 - The other set is at the 8c Wyckoff position (1/4, 1/4, 3/4) and is octahedrally coordinated to six F⁻ ions, with K-F bond lengths of 2.46 Å.^[4]
- Fluorine (F⁻): Occupies the 24e Wyckoff position (0, 0, 0.711789) and is coordinated to five K⁺ ions and one Al³⁺ ion.^[4]

The structure consists of AlF₆ octahedra and KF₆ octahedra that share corners.^[4]



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Simplified 2D representation of K₃AlF₆ coordination.

Physicochemical Properties

K₃AlF₆ is a white or light gray powder.[1][5] Its key physical and chemical properties are summarized in the tables below.

Physical Properties of K₃AlF₆

Property	Value
Molar Mass	258.27 g/mol [5]
Appearance	White or light gray powder[1][5]
Melting Point	~548 - 1000 °C (Varies by source)[1][5]
Specific Gravity	2.95–3.01 g/cm³[1]
Specific Heat	1.056 J/g°C (at 18-100°C)[1]
Solubility	Slightly soluble in water; insoluble in anhydrous hydrogen fluoride.[1][3][5]

Chemical Properties and Applications of K_3AlF_6

Property/Application	Description
Chemical Formula	K_3AlF_6 [1][3]
Purity (Typical Assay)	≥ 98.5%[1]
Flux in Aluminum Smelting	Serves as a fluxing agent, lowering the melting point of aluminum oxide to reduce energy consumption during smelting.[2]
Glass and Enamel	Used as an auxiliary solvent and opacifier to improve the quality, strength, and durability of glass and enamel products.[1][2][3]
Abrasive Materials	Acts as a wear-resistant filler in resin and rubber-bonded abrasive wheels.[1]
Other Uses	Employed in the manufacturing of insecticides and in metallurgical processes for refining metals.[1][2][3]

Experimental Protocols

1. Synthesis of Potassium Hexafluoroaluminate

A common laboratory and industrial synthesis method involves the reaction of fluoroaluminic acid with potassium hydroxide.[3]

- Step 1: Formation of Fluoroaluminic Acid: Anhydrous hydrogen fluoride (HF) is reacted with aluminum hydroxide ($\text{Al}(\text{OH})_3$) to produce fluoroaluminic acid (H_3AlF_6).
 - $6\text{HF} + \text{Al}(\text{OH})_3 \rightarrow \text{H}_3\text{AlF}_6 + 3\text{H}_2\text{O}$
- Step 2: Neutralization: The resulting fluoroaluminic acid is then neutralized with potassium hydroxide (KOH) at an elevated temperature.
 - $\text{H}_3\text{AlF}_6 + 3\text{KOH} \rightarrow \text{K}_3\text{AlF}_6 + 3\text{H}_2\text{O}$
- Step 3: Product Recovery: The precipitated K_3AlF_6 is recovered through filtration, followed by drying, melting, and crushing to obtain the final powder product.[3]

An alternative process involves reacting alumina trihydrate with a hot aqueous solution of potassium fluoride.[6] The potassium fluoride solution can be freshly prepared by neutralizing potassium hydroxide with hydrofluoric acid, which provides the heat for the subsequent reaction.[6]

2. Structural Characterization by X-ray Diffraction (XRD)

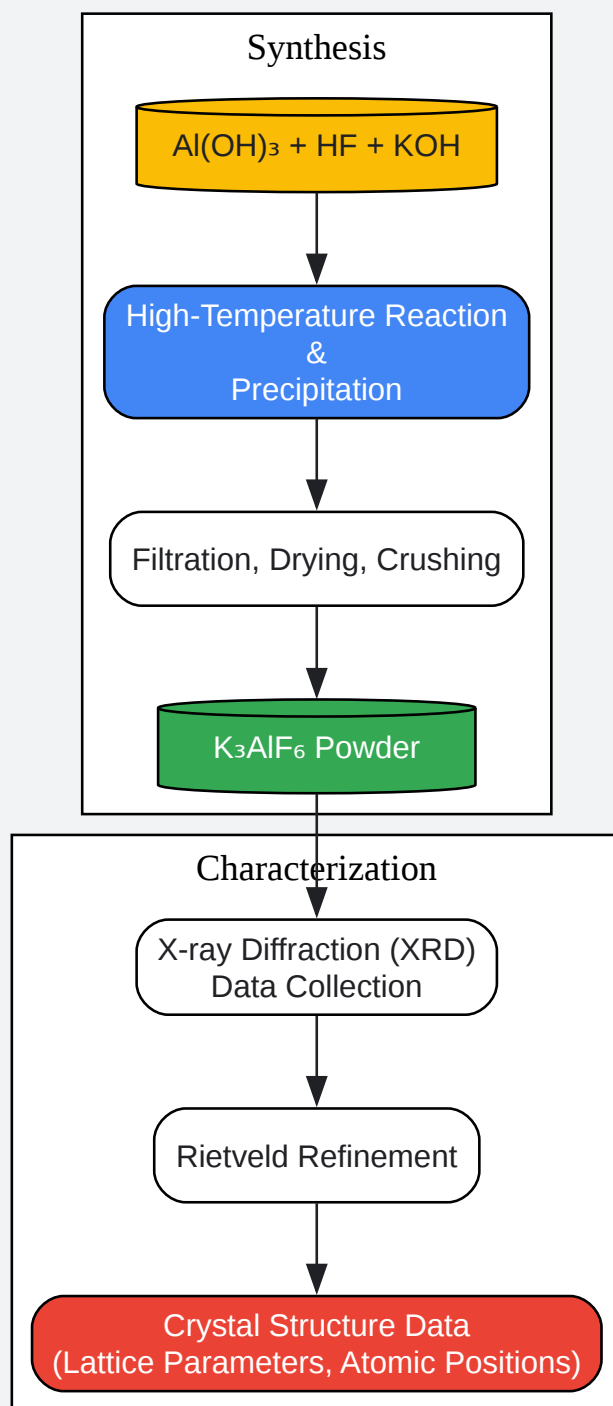
X-ray diffraction is the primary technique for determining the crystal structure of K_3AlF_6 .

- Sample Preparation: A fine powder of the synthesized K_3AlF_6 is prepared. To minimize preferred orientation of the crystallites, the powder may be mixed with a non-diffracting binder or a diluent like finely ground silica gel.[7] The powder is then packed into a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly $\text{CuK}\alpha$ radiation) in a diffractometer.[8] The detector scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle to generate a diffraction pattern.[8]
- Phase Identification: The resulting pattern of peaks (reflections) is compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to confirm the phase purity of K_3AlF_6 . [7]

3. Rietveld Refinement of XRD Data

To obtain detailed crystallographic information, the experimental XRD pattern is analyzed using the Rietveld refinement method.^[9]

- Initial Model: A starting structural model for K_3AlF_6 (including space group, approximate lattice parameters, and atomic positions) is required.^{[10][11]}
- Least-Squares Refinement: The Rietveld method uses a least-squares algorithm to refine the parameters of the theoretical model (e.g., lattice parameters, atomic coordinates, peak shape, and background) until the calculated diffraction pattern closely matches the experimental one.^[9]
- Analysis: A successful refinement yields precise values for the lattice parameters, atomic positions, and bond lengths, providing a detailed and accurate description of the crystal structure.^{[10][12]}



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Workflow for the synthesis and characterization of K_3AlF_6 .

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